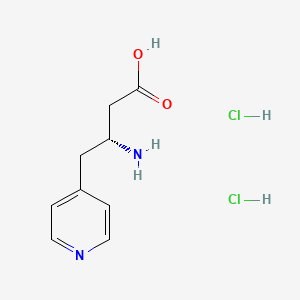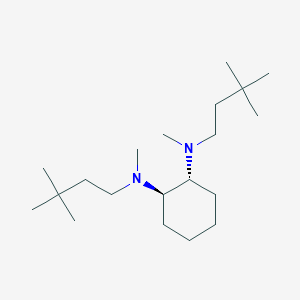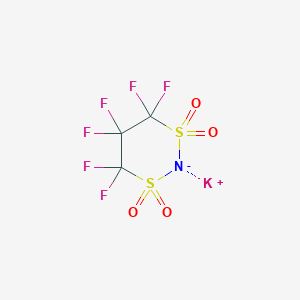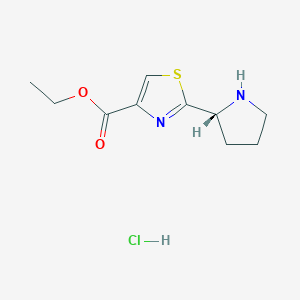
(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
Descripción general
Descripción
“®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride” is a chemical compound with the CAS Number: 2137852-23-2 . It has a molecular weight of 253.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N2O2.2ClH/c10-6-8(5-9(12)13)7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Analysis and Drug Structure Identification
- Infrared (IR) and H1NMR Spectral Analysis : A study by Belikov et al. (2015) highlighted the use of IR and H1NMR spectral analysis for identifying the structure of new biologically active substances, including derivatives of GABA like 4-amino-3-(3-pyridyl)-butanoic acid dihydrochloride.
Synthesis of Novel Compounds
- Diastereoselective Synthesis in Drug Development : Procopiou et al. (2018) reported on the diastereoselective synthesis of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, using a route involving rhodium-catalyzed asymmetric addition. This method was applied in the development of αvβ6 integrin inhibitors, specifically for the treatment of idiopathic pulmonary fibrosis. (Procopiou et al., 2018)
Medicinal Chemistry and Drug Design
- Antimicrobial and Antimycobacterial Activity : Sidhaye et al. (2011) explored the synthesis of nicotinic acid hydrazide derivatives, which included the use of compounds structurally related to (R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride. These compounds were evaluated for their antimicrobial and antimycobacterial activities. (Sidhaye et al., 2011)
Supramolecular Chemistry and Crystallography
- Supramolecular Synthons in Crystal Structures : PrakashShet et al. (2018) conducted a study on N-(aryl)-succinamic acids and N-(aryl)-maleamic acids, focusing on the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid. This research contributes to understanding the supramolecular synthons in crystal structures, which is crucial for the development of new pharmaceuticals. (PrakashShet et al., 2018)
Environmental and Analytical Chemistry
- Metal Analyses in Environmental and Pharmaceutical Samples : Belin and Gülaçar (2005) investigated the use of methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as an ion-pairing reagent for capillary electrophoresis. This method was applied for the separation and determination of metal ions in pharmaceutical and environmental samples. (Belin & Gülaçar, 2005)
Safety And Hazards
The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Propiedades
IUPAC Name |
(3R)-3-amino-4-pyridin-4-ylbutanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(6-9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H/t8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNNPQGCGVXSQK-YCBDHFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C[C@H](CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)
![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)
![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)

![ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1417899.png)




![2,3-Dihydro-2-spiro-7'-[8'-imino-7',8'-dihydronaphthalen-1'-amine]perimidine](/img/structure/B1417910.png)

